2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine
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Overview
Description
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant electronegativity and ability to influence the chemical properties of the molecules they are part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of intermediate compounds that contain trifluoromethyl groups. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with phenolic compounds, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to introduce the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes and other scalable chemical reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like hydrazine.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrazine (N₂H₄) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like phenolic compounds in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can replace other functional groups to modify the biological activity of lead compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups significantly influence the compound’s electronic properties, enhancing its ability to interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Known for its high fungicidal activity.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Trifluoromethyl amines: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine stands out due to its multiple trifluoromethyl groups, which impart unique electronic and steric properties. These properties make it particularly useful in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F9N2O/c18-15(19,20)8-2-1-3-9(6-8)29-13-5-4-10-11(16(21,22)23)7-12(17(24,25)26)27-14(10)28-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADXYYGFOOEZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F9N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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